Cas no 1101099-76-6 (tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate)

tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate structure
1101099-76-6 structure
商品名:tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate
CAS番号:1101099-76-6
MF:C12H14ClN3O2
メガワット:267.711461544037
MDL:MFCD32642863
CID:5612879
PubChem ID:87610013

tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate 化学的及び物理的性質

名前と識別子

    • 1,1-Dimethylethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-acetate (ACI)
    • 7H-Pyrrolo[2,3-d]pyrimidine-7-acetic acid, 4-chloro-, 1,1-dimethylethyl ester (ACI)
    • tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate
    • MDL: MFCD32642863
    • インチ: 1S/C12H14ClN3O2/c1-12(2,3)18-9(17)6-16-5-4-8-10(13)14-7-15-11(8)16/h4-5,7H,6H2,1-3H3
    • InChIKey: QLTYLMZRXHBOGC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C2C(=C(N=CN=2)Cl)C=C1)OC(C)(C)C

tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33280602-1g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
1g
$584.0 2023-09-04
Enamine
EN300-33280602-5g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
5g
$1695.0 2023-09-04
Enamine
EN300-33280602-10g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
10g
$2516.0 2023-09-04
Enamine
EN300-33280602-5.0g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
5.0g
$1695.0 2023-07-06
Aaron
AR027X3Q-50mg
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
50mg
$188.00 2025-02-15
1PlusChem
1P027WVE-2.5g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
2.5g
$1480.00 2023-12-26
Aaron
AR027X3Q-500mg
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
500mg
$654.00 2025-02-15
Aaron
AR027X3Q-2.5g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
2.5g
$1603.00 2025-02-15
Enamine
EN300-33280602-0.5g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
0.5g
$457.0 2023-09-04
Enamine
EN300-33280602-0.25g
tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
1101099-76-6 95%
0.25g
$252.0 2023-09-04

tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate 関連文献

tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetateに関する追加情報

Research Brief on tert-Butyl 2-{4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate (CAS: 1101099-76-6)

The compound tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate (CAS: 1101099-76-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and this compound's unique pyrrolo[2,3-d]pyrimidine scaffold offers a versatile platform for structural modifications. Researchers have optimized its synthesis route, achieving higher yields and purity, which is crucial for scaling up production in pharmaceutical applications.

In vitro and in vivo studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in various cancers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate derivatives showed promising anti-proliferative effects in leukemia cell lines, with IC50 values in the nanomolar range. These findings underscore its potential as a lead compound for developing targeted cancer therapies.

Furthermore, the compound's mechanism of action has been elucidated through crystallographic studies, revealing its binding mode within the ATP-binding pocket of target kinases. This structural insight has facilitated the design of more selective and potent analogs, reducing off-target effects and improving therapeutic efficacy. Computational modeling and molecular dynamics simulations have also been employed to predict the pharmacokinetic properties of these analogs, aiding in the optimization of drug-like characteristics.

Despite these advancements, challenges remain in the clinical translation of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate-based therapies. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to accelerate the development of these compounds into viable drug candidates.

In conclusion, tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate represents a promising scaffold for the development of next-generation kinase inhibitors. Its versatility, combined with recent synthetic and biological advancements, positions it as a valuable tool in the fight against cancer and other kinase-driven diseases. Future research should focus on overcoming existing limitations and exploring its potential in combination therapies and personalized medicine.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd